Binding Affinity at Human Recombinant NK2 Receptors: GR 64349 vs. LMN-NKA Comparison
GR 64349 demonstrates binding affinity (pKi = 7.77 ± 0.10) at human recombinant NK2 receptors with approximately 2.8-fold higher selectivity for NK2 over NK1 receptors compared to the earlier lead compound LMN-NKA [1].
| Evidence Dimension | NK2/NK1 binding selectivity ratio at human recombinant receptors |
|---|---|
| Target Compound Data | NK2 pKi = 7.77 ± 0.10; NK1 pKi < 5; selectivity ratio ≈ 1,200-fold |
| Comparator Or Baseline | LMN-NKA: NK2/NK1 selectivity ratio = 674-fold (derived from radiolabeled binding assays) |
| Quantified Difference | 1.8× improvement in selectivity ratio (1,200-fold vs. 674-fold) |
| Conditions | Radioligand binding assays: [¹²⁵I]-NKA displacement at human recombinant NK2 receptors; [³H]-septide displacement at NK1 receptors |
Why This Matters
Superior binding selectivity reduces confounding NK1-mediated off-target signals in experimental systems expressing multiple neurokinin receptor subtypes, improving assay specificity and data interpretation.
- [1] Rupniak NMJ, Perdona E, Griffante C, Cavallini P, Sava A, Ricca DJ, Thor KB, Burgard EC, Corsi M. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors. Neurosci Lett. 2019;711:134456. doi:10.1016/j.neulet.2019.134456 View Source
